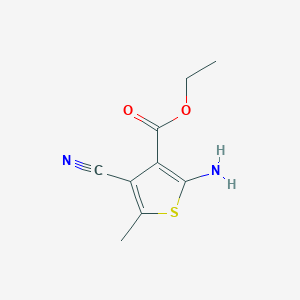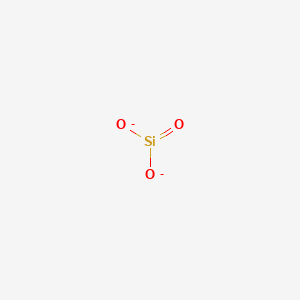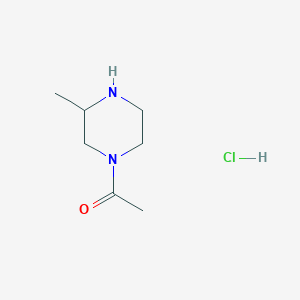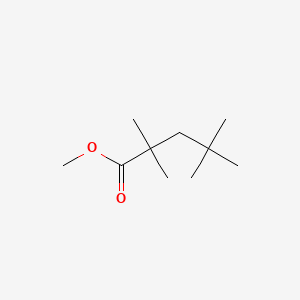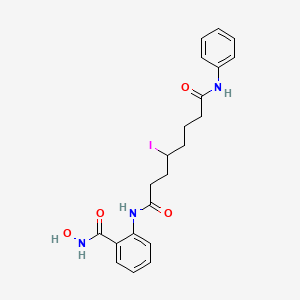![molecular formula C28H28BrNO5 B13818803 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 20146-14-9](/img/structure/B13818803.png)
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is a complex organic compound with a unique structure that includes a benzyloxy group, a bromophenethyl group, and an isoquinolyl ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) typically involves multiple steps, including the formation of the benzyloxy group, bromination of the phenethyl group, and esterification of the isoquinolyl group. Common synthetic routes may involve the use of reagents such as benzyl alcohol, bromine, and isoquinoline derivatives under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) include:
- Carbonic acid,1-[4-(benzyloxy)-3-chlorophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester
- Carbonic acid,1-[4-(benzyloxy)-3-fluorophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester
Uniqueness
The uniqueness of Carbonic acid,1-[4-(benzyloxy)-3-bromophenethyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, may enhance its reactivity and potential biological activity compared to similar compounds with different halogen atoms.
Properties
CAS No. |
20146-14-9 |
|---|---|
Molecular Formula |
C28H28BrNO5 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
[1-[2-(3-bromo-4-phenylmethoxyphenyl)ethyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C28H28BrNO5/c1-3-33-28(31)35-27-17-22-21(16-26(27)32-2)13-14-30-24(22)11-9-19-10-12-25(23(29)15-19)34-18-20-7-5-4-6-8-20/h4-8,10,12,15-17H,3,9,11,13-14,18H2,1-2H3 |
InChI Key |
FOUJWDHJWFDZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
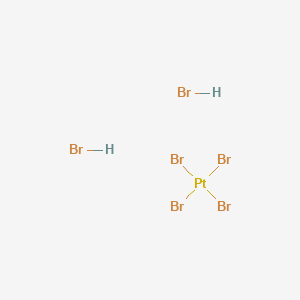

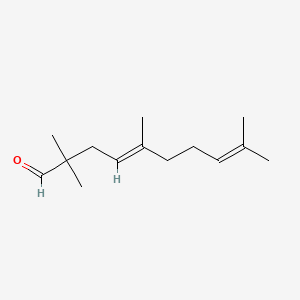
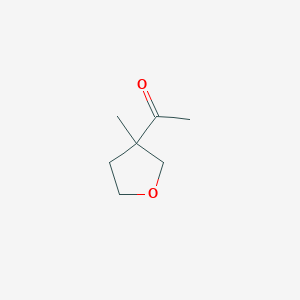
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
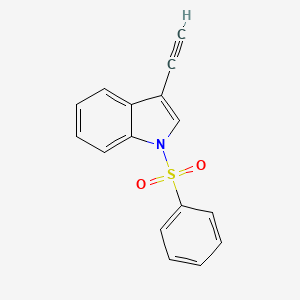
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
